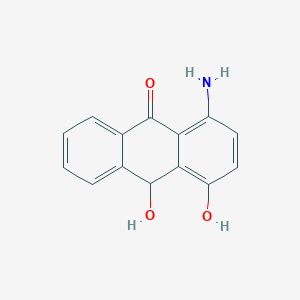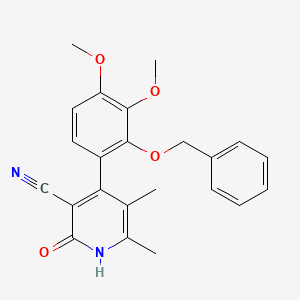![molecular formula C12H13ClN4O2S B14002848 (5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine CAS No. 33175-13-2](/img/structure/B14002848.png)
(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline is a complex organic compound that features a thiazole ring, a chloro-substituted aniline, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with a thiazole derivative under specific conditions. One common method includes the use of a condensation reaction where the aniline derivative reacts with a thiazole aldehyde in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
科学的研究の応用
4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds also show a wide range of biological activities and are structurally similar in terms of aromaticity and functional groups.
Uniqueness
4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups, along with the thiazole ring, makes it a versatile compound for various applications .
特性
CAS番号 |
33175-13-2 |
|---|---|
分子式 |
C12H13ClN4O2S |
分子量 |
312.78 g/mol |
IUPAC名 |
5-[(4-chloro-2,5-dimethoxyphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13ClN4O2S/c1-6-11(20-12(14)15-6)17-16-8-5-9(18-2)7(13)4-10(8)19-3/h4-5H,1-3H3,(H2,14,15) |
InChIキー |
IYAWCVXYNGGHJW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N)N=NC2=CC(=C(C=C2OC)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


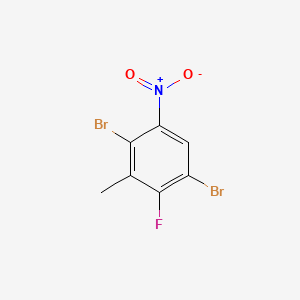
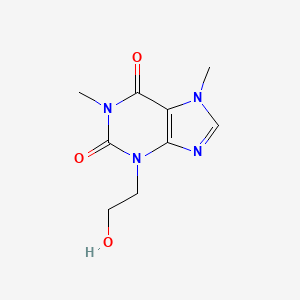
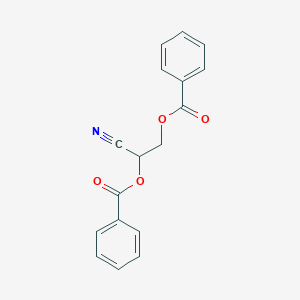
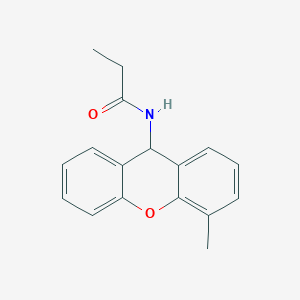
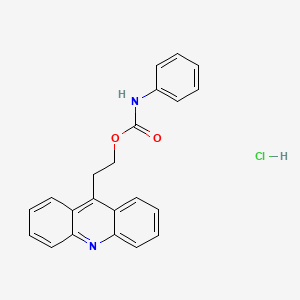
![1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide](/img/structure/B14002805.png)
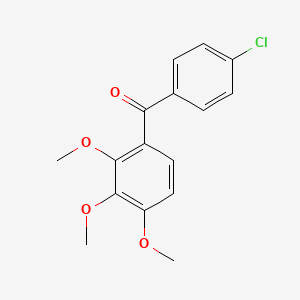
![N-[2-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B14002815.png)
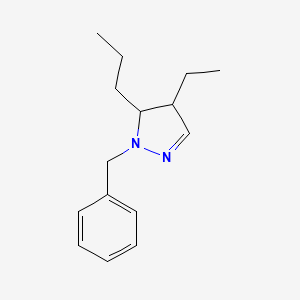
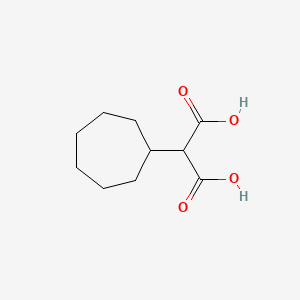
![Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14002828.png)

